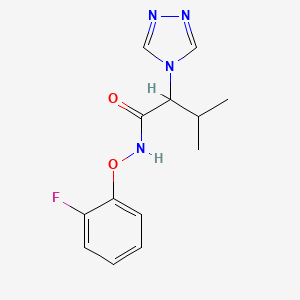
N-(2-fluorophenoxy)-3-methyl-2-(1,2,4-triazol-4-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-fluorophenoxy)-3-methyl-2-(1,2,4-triazol-4-yl)butanamide is a chemical compound that has been the subject of scientific research due to its potential for use as a pharmaceutical agent. This compound has been synthesized using various methods and has been found to have a mechanism of action that affects biochemical and physiological processes. In
Wissenschaftliche Forschungsanwendungen
N-(2-fluorophenoxy)-3-methyl-2-(1,2,4-triazol-4-yl)butanamide has been the subject of scientific research due to its potential for use as a pharmaceutical agent. This compound has been found to have antifungal, antibacterial, and antitumor properties. It has also been found to have potential as an anti-inflammatory agent.
Wirkmechanismus
The mechanism of action of N-(2-fluorophenoxy)-3-methyl-2-(1,2,4-triazol-4-yl)butanamide involves inhibition of fungal and bacterial cell wall synthesis. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, N-(2-fluorophenoxy)-3-methyl-2-(1,2,4-triazol-4-yl)butanamide has been found to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
Biochemical and Physiological Effects:
N-(2-fluorophenoxy)-3-methyl-2-(1,2,4-triazol-4-yl)butanamide has been found to have various biochemical and physiological effects. This compound has been found to inhibit the growth of various fungi and bacteria, including Candida albicans and Staphylococcus aureus. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, N-(2-fluorophenoxy)-3-methyl-2-(1,2,4-triazol-4-yl)butanamide has been found to have anti-inflammatory effects by reducing the production of inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-fluorophenoxy)-3-methyl-2-(1,2,4-triazol-4-yl)butanamide in lab experiments is its potential as a pharmaceutical agent. This compound has been found to have antifungal, antibacterial, antitumor, and anti-inflammatory properties, making it a versatile compound for research. However, one limitation of using this compound in lab experiments is its potential toxicity. Further research is needed to determine the safety and toxicity of N-(2-fluorophenoxy)-3-methyl-2-(1,2,4-triazol-4-yl)butanamide.
Zukünftige Richtungen
There are several future directions for research on N-(2-fluorophenoxy)-3-methyl-2-(1,2,4-triazol-4-yl)butanamide. One direction is to further investigate its potential as a pharmaceutical agent for the treatment of fungal and bacterial infections, cancer, and inflammatory diseases. Another direction is to explore its potential as a drug delivery system, as it has been found to have good solubility and permeability. Additionally, further research is needed to determine the safety and toxicity of this compound, as well as its pharmacokinetic and pharmacodynamic properties.
Synthesemethoden
N-(2-fluorophenoxy)-3-methyl-2-(1,2,4-triazol-4-yl)butanamide has been synthesized using various methods. One method involves the reaction of 2-fluorophenol with 3-methyl-2-bromo-1-propene in the presence of a base to form 2-(2-fluorophenoxy)-3-methyl-1-propene. This intermediate is then reacted with 1,2,4-triazole in the presence of a base to form N-(2-fluorophenoxy)-3-methyl-2-(1,2,4-triazol-4-yl)butanamide.
Eigenschaften
IUPAC Name |
N-(2-fluorophenoxy)-3-methyl-2-(1,2,4-triazol-4-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN4O2/c1-9(2)12(18-7-15-16-8-18)13(19)17-20-11-6-4-3-5-10(11)14/h3-9,12H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJMUKCGDBUAWFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NOC1=CC=CC=C1F)N2C=NN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenoxy)-3-methyl-2-(1,2,4-triazol-4-yl)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,2,2-trimethyl-N-[(1-methyl-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]-3-oxabicyclo[3.1.0]hexane-1-carboxamide](/img/structure/B7437192.png)
![[3-(2,6-difluorophenyl)-1,2-oxazol-5-yl]-[(4S,5R)-4,5-dihydroxyoxazinan-2-yl]methanone](/img/structure/B7437193.png)

![N-(7-methoxy-6-bicyclo[3.2.0]heptanyl)-2-methyl-3-oxo-1H-pyrazole-5-carboxamide](/img/structure/B7437197.png)
![1-[[3-(3-Fluoro-4-methylpyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-methylimidazolidine-2,4-dione](/img/structure/B7437212.png)
![N-[[1-(2,2-difluorocyclopropyl)pyrazol-4-yl]methyl]-4-(1,3-oxazol-5-yl)aniline](/img/structure/B7437220.png)
![N-[(3-methoxy-1,2-thiazol-4-yl)methyl]-N-methyl-1-(5-methyl-1,3,4-oxadiazol-2-yl)ethanamine](/img/structure/B7437232.png)
![5-[1-(6-Ethoxypyrimidin-4-yl)piperidin-4-yl]-1,2-oxazol-3-one](/img/structure/B7437237.png)
![N-[(1-ethyl-2,4-dioxopyrimidin-5-yl)methyl]-2,3,3,3-tetrafluoropropanamide](/img/structure/B7437249.png)
![[3-[(1S)-1-hydroxyethyl]azetidin-1-yl]-(2-hydroxy-5-imidazol-1-ylphenyl)methanone](/img/structure/B7437251.png)
![2,3,3,3-tetrafluoro-N-[3-methyl-1-(oxan-4-yl)pyrazol-4-yl]propanamide](/img/structure/B7437253.png)
![3-[6-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carbonyl]-2-methyl-1H-pyrazol-5-one](/img/structure/B7437258.png)
![2,2-dioxo-N'-[2-(trifluoromethyl)phenyl]-2lambda6-thiaspiro[3.3]heptane-6-carbohydrazide](/img/structure/B7437266.png)
